molecular formula C10H7ClN2O2 B168017 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione CAS No. 1698-55-1

4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione

Cat. No.: B168017
CAS No.: 1698-55-1
M. Wt: 222.63 g/mol
InChI Key: ODPNBRBOAQEHKP-UHFFFAOYSA-N
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Description

4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring, which contains two adjacent nitrogen atoms, and a phenyl group attached to the first nitrogen atom. The compound is known for its diverse pharmacological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in various physiological processes .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of chemistry and pharmacology .

Biological Activity

4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications and mechanisms of action.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that certain derivatives displayed potent activity against various bacterial strains, suggesting potential applications in treating bacterial infections.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated that it effectively scavenged free radicals, which is crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound. It was found to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which contributes to its antimicrobial and anticancer effects.
  • Cell Signaling Modulation : It may alter key signaling pathways that regulate cell proliferation and apoptosis, enhancing its therapeutic efficacy against cancer cells.

Case Study 1: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value ranging from 10 to 30 µg/mL, demonstrating significant potency compared to standard antibiotics.

Case Study 2: Anticancer Efficacy

In a preclinical study involving human breast cancer cell lines (MCF-7), treatment with the compound led to a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound effectively triggers programmed cell death .

Data Tables

Biological ActivityIC50 (µM)Reference
Antimicrobial (E. coli)15
Antimicrobial (S. aureus)20
Anticancer (MCF-7)50

Properties

IUPAC Name

5-chloro-2-phenyl-1H-pyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-6-9(14)13(12-10(8)15)7-4-2-1-3-5-7/h1-6H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPNBRBOAQEHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168753
Record name 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione
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Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698-55-1
Record name 4-Chloro-1,2-dihydro-1-phenyl-3,6-pyridazinedione
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Record name 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione
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Record name 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione
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Record name 4-chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione
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